2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
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Overview
Description
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C10H10N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminobenzene with diethyl acetylenedicarboxylate. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups such as hydroxyl, nitro, or halogen groups.
Scientific Research Applications
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-1,4-dihydroquinolin-3-ylpropanoic acid
- 4-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-boronic acid pinacol ester
Uniqueness
2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) |
InChI Key |
QSXBLUGAZIJRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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